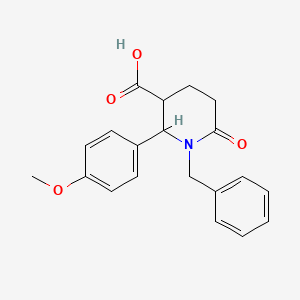

![molecular formula C18H14F2N2OS B2534839 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 476277-30-2](/img/structure/B2534839.png)

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

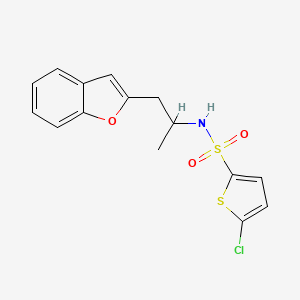

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C18H14F2N2OS and its molecular weight is 344.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzothiazoles in Drug Development

- Therapeutic Potential of Benzothiazoles : Benzothiazoles have been identified as versatile heterocyclic compounds with a broad spectrum of antimicrobial and anticancer activities. The simplicity of the benzothiazole structure and its capability of serving as a ligand to various biomolecules have attracted significant interest. This includes 2-arylbenzothiazoles being potential antitumor agents and some compounds already in clinical use for treating diseases (Kamal et al., 2015).

Chemical Synthesis and Applications

- Synthesis of Fused Heterocycles : The synthetic potential of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles, which share structural motifs with the compound , enables their use in creating a variety of heterocyclic compounds. This includes the synthesis of 1-benzofurans, indoles, and more complex derivatives, demonstrating the importance of such structures in developing new chemical entities for various applications (Petrov & Androsov, 2013).

Antioxidant and Anti-inflammatory Properties

- Antioxidant Capacity Assays : Studies on antioxidant capacity, such as those involving the ABTS radical cation-based assays, are critical in evaluating the antioxidant properties of compounds. These assays, used alongside compounds with benzothiazole elements, can reveal the antioxidant potential and reaction pathways, providing insights into the compound's possible applications in mitigating oxidative stress (Ilyasov et al., 2020).

Optoelectronic Materials

- Quinazolines and Pyrimidines for Optoelectronic Materials : The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, similar in structural complexity to N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide, is valuable for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes, including white OLEDs and red phosphorescent OLEDs (Lipunova et al., 2018).

Mechanism of Action

Target of Action

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide, also known as N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide, is a potent neurotoxicant . Its primary targets are the alpha-adrenergic receptors and the octopamine receptors of the central nervous system .

Mode of Action

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide interacts with its targets through alpha-adrenergic agonist activity and interaction with the octopamine receptors of the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis . This leads to overexcitation and consequently paralysis and death in insects .

Biochemical Pathways

The biochemical pathways affected by N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide are those related to the alpha-adrenergic and octopamine receptors, monoamine oxidases, and prostaglandin synthesis . The downstream effects of these pathways include overexcitation, paralysis, and death in insects .

Pharmacokinetics

It is known that the compound is volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide’s action include overexcitation, paralysis, and death in insects . This is due to its interaction with the alpha-adrenergic and octopamine receptors, and its inhibition of monoamine oxidases and prostaglandin synthesis .

Action Environment

The action, efficacy, and stability of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide can be influenced by environmental factors. For instance, its volatility and water insolubility may affect its distribution in the environment . Furthermore, its chemical properties suggest a low potential for leaching to groundwater, indicating that it may remain in the soil where it is applied .

Biochemical Analysis

Biochemical Properties

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide plays a pivotal role in biochemical reactions, particularly through its interactions with specific enzymes and proteins. This compound has been shown to interact with enzymes such as monoamine oxidases and proteins involved in cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can inhibit the activity of monoamine oxidases, leading to altered levels of neurotransmitters .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAP kinase pathway, leading to changes in gene expression that impact cell proliferation and apoptosis . Additionally, this compound has been observed to alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, its interaction with monoamine oxidases results in the inhibition of these enzymes, thereby affecting neurotransmitter levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2OS/c1-10-6-7-12(11(2)8-10)15-9-24-18(21-15)22-17(23)16-13(19)4-3-5-14(16)20/h3-9H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPKTXDOLNYCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2534762.png)

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)

![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2534768.png)

![4-[1-(3-Methylpyridin-4-yl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2534779.png)